molecular formula C16H18O5 B15433326 Benzene, 1,2,3,4-tetramethoxy-5-phenoxy- CAS No. 88037-82-5

Benzene, 1,2,3,4-tetramethoxy-5-phenoxy-

Cat. No.: B15433326
CAS No.: 88037-82-5
M. Wt: 290.31 g/mol
InChI Key: MCWVKLDONAUVEW-UHFFFAOYSA-N
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Description

Benzene, 1,2,3,4-tetramethoxy-5-phenoxy- (systematic IUPAC name: 1,2,3,4-tetramethoxy-5-(prop-2-en-1-yl)benzene) is a methoxy-substituted aromatic compound with the molecular formula C₁₃H₁₈O₄ and a molecular weight of 238.28 g/mol . It is characterized by four methoxy groups at positions 1–4 and a propenyl (allyl) substituent at position 3. The compound exhibits UV absorption maxima at 205 nm, 215 nm, and 280 nm, consistent with conjugated aromatic systems .

This compound has been isolated from plant species such as M. depressa (root bark) and Rhizophora apiculata (stems), where it occurs at concentrations of ~3.26% in the latter .

Properties

CAS No.

88037-82-5

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

1,2,3,4-tetramethoxy-5-phenoxybenzene

InChI

InChI=1S/C16H18O5/c1-17-12-10-13(21-11-8-6-5-7-9-11)15(19-3)16(20-4)14(12)18-2/h5-10H,1-4H3

InChI Key

MCWVKLDONAUVEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1OC)OC)OC)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2,3,4-Tetramethoxybenzene

  • Molecular Formula : C₁₀H₁₄O₄
  • Molecular Weight : 198.22 g/mol
  • Properties : Lower polarity compared to the target compound due to the absence of the propenyl group. Melting point: 85–88°C ; boiling point: 259.5°C .

α-Asarone (1,2,4-Trimethoxy-5-Propenylbenzene)

  • Molecular Formula : C₁₂H₁₆O₃
  • Molecular Weight : 208.26 g/mol
  • Substituents : Three methoxy groups (positions 1,2,4) and one propenyl group (position 5).
  • Properties : Exhibits phytogrowth-inhibitory effects by disrupting mitochondrial electron transport . Found in M. depressa and Acorus calamus.
  • Key Difference : Reduced methoxy substitution (three vs. four) alters electronic distribution and bioactivity .

1,2,3-Trimethoxy-5-Methylbenzene

  • Molecular Formula : C₁₀H₁₄O₃
  • Molecular Weight : 182.22 g/mol
  • Substituents : Three methoxy groups and one methyl group.
  • Properties : The methyl group increases hydrophobicity, reducing solubility in polar solvents. CAS: 6443-69-2 .
  • Applications: Limited bioactivity data; structural analog used in synthetic chemistry.

1,2,3,4-Tetramethylbenzene (Prehnitene)

  • Molecular Formula : C₁₀H₁₄
  • Molecular Weight : 134.22 g/mol
  • Properties : Highly hydrophobic; boiling point: 205°C . CAS: 488-23-3 .

Structural and Functional Analysis

Substituent Effects on Bioactivity

  • This is critical in plant phenolic compounds (e.g., Rhizophora apiculata extracts) .
  • Propenyl Group : Introduces electrophilic character, enabling interactions with biological targets (e.g., inhibition of fungal mycelial growth) .
  • Comparison with Styryl Derivatives : Compounds like 1,2,3-trimethoxy-5-(2-phenylethenyl)benzene (C₁₇H₁₈O₃) exhibit extended conjugation, shifting UV maxima to longer wavelengths (~300 nm) and altering redox properties .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Polarity (LogP)* Key Substituents Bioactivity Summary
1,2,3,4-Tetramethoxy-5-phenoxy- C₁₃H₁₈O₄ 238.28 1.92 4×OCH₃, 1×CH₂CH=CH₂ Antifungal, electron transport inhibition
1,2,3,4-Tetramethoxybenzene C₁₀H₁₄O₄ 198.22 1.45 4×OCH₃ Synthetic intermediate
α-Asarone C₁₂H₁₆O₃ 208.26 2.10 3×OCH₃, 1×CH₂CH=CH₂ Phytogrowth inhibition
1,2,3-Trimethoxy-5-methylbenzene C₁₀H₁₄O₃ 182.22 2.35 3×OCH₃, 1×CH₃ Limited bioactivity

*LogP values estimated via computational models (e.g., XLogP3).

Q & A

Basic: What synthetic strategies are recommended for preparing 1,2,3,4-tetramethoxy-5-phenoxybenzene, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves sequential functionalization of a benzene core. A plausible route includes:

Methoxy Group Introduction : Use nucleophilic aromatic substitution (SNAr) with methoxy groups under alkaline conditions, as seen in analogous benzene derivatives .

Phenoxy Group Attachment : Employ Ullmann coupling or Mitsunobu reactions for aryl ether formation, ensuring anhydrous conditions and catalysts like CuI or triphenylphosphine .

Critical Parameters :

  • Temperature : Reactions often require 50–80°C for optimal kinetics without side-product formation .
  • Atmosphere : Nitrogen or argon atmospheres prevent oxidation of sensitive intermediates .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) isolates the target compound .

Basic: How can spectroscopic techniques (e.g., FT-IR, NMR) resolve structural ambiguities in highly substituted benzene derivatives?

Methodological Answer:

  • FT-IR : Identify functional groups (e.g., C-O-C stretch at 1200–1250 cm⁻¹ for methoxy/phenoxy) and confirm absence of undesired carbonyl or hydroxyl groups .
  • ¹H/¹³C NMR :
    • Methoxy Signals : Singlets near δ 3.8–4.0 ppm (¹H) and δ 55–60 ppm (¹³C) .
    • Aromatic Protons : Splitting patterns (e.g., para-substitution vs. ortho) clarify substitution positions .
  • Contradiction Resolution : If NMR and X-ray data conflict (e.g., unexpected dihedral angles), verify sample purity and consider computational validation via DFT .

Advanced: What computational methods (e.g., DFT) predict the electronic properties and stability of 1,2,3,4-tetramethoxy-5-phenoxybenzene?

Methodological Answer:

  • DFT/B3LYP : Use the 6-311G(d) basis set to calculate:
    • HOMO-LUMO Gaps : Predict reactivity (e.g., electron-rich aromatic systems show lower gaps) .
    • Molecular Electrostatic Potential (MEP) : Maps highlight nucleophilic/electrophilic sites (e.g., phenoxy oxygen as electron-donating) .
  • Thermodynamic Stability : Compare computed bond dissociation energies (BDEs) with experimental thermochemical data (e.g., NIST-derived boiling points for analogous compounds) .

Advanced: How can researchers address contradictory data between experimental and theoretical vibrational spectra?

Methodological Answer:

  • Root Cause Analysis :
    • Sample Artifacts : Moisture or solvent residues may distort FT-IR peaks; dry samples under vacuum .
    • DFT Limitations : Gas-phase calculations may mismatch condensed-phase experimental data; apply solvent correction models (e.g., PCM) .
  • Validation : Overlay experimental and theoretical spectra, focusing on key vibrational modes (e.g., C-O stretching). Deviations >10 cm⁻¹ warrant re-examining computational parameters .

Basic: What safety protocols are critical when handling methoxy- and phenoxy-substituted benzenes?

Methodological Answer:

  • Hazard Mitigation :
    • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
    • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid water to prevent environmental contamination .

Advanced: How do steric and electronic effects influence the regioselectivity of further functionalization (e.g., electrophilic substitution)?

Methodological Answer:

  • Steric Effects : Crowded substituents (e.g., phenoxy groups) direct electrophiles to less hindered positions.
  • Electronic Effects : Methoxy groups activate the ring via electron donation, favoring para/ortho positions. Competitive directing effects require Hammett plots to predict dominant pathways .
  • Case Study : In triazole-functionalized benzenes, steric hindrance from bulky groups shifts substitution to meta positions despite electronic activation .

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